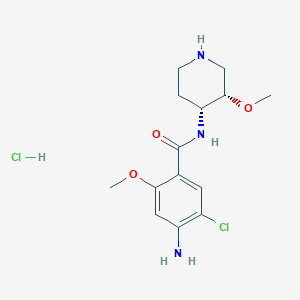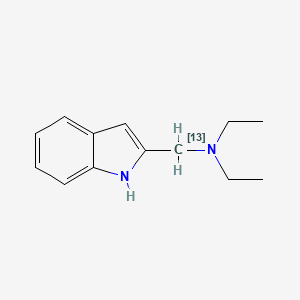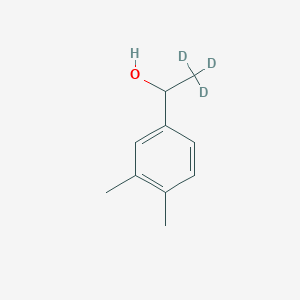
Asperosaponin VI
Vue d'ensemble
Description
Asperosaponin VI (ASA VI) is a bioactive triterpenoid saponin extracted from the root of Dipsacus asper Wall . It has been found to have a wide range of biological and pharmacological activities .
Synthesis Analysis
The biosynthesis of Asperosaponin VI has been studied at the levels of metabolite and transcript during root development . The content of Asperosaponin VI was significantly accumulated in two-leaf stage roots, and the spatial distribution of Asperosaponin VI was localized in the xylem .Molecular Structure Analysis
Asperosaponin VI has a molecular formula of C47H76O18 and a molecular weight of 929.1 g/mol . It is a triterpenoid saponin, a trisaccharide derivative, a pentacyclic triterpenoid, and a carboxylic ester .Chemical Reactions Analysis
Asperosaponin VI has been found to promote angiogenesis and accelerate wound healing in rats via up-regulating HIF-1α/VEGF signaling . Furthermore, it has been associated with the biosynthesis of α-linolenic acid metabolism, jasmonic acid (JA) biosynthesis, JA signal transduction, sesquiterpenoid and triterpenoid biosynthesis, and terpenoid backbone biosynthesis .Physical And Chemical Properties Analysis
Asperosaponin VI is a triterpene saponin found in the Dipsacus asper plant . It has a role as an apoptosis inducer, an antineoplastic agent, a plant metabolite, an anti-inflammatory agent, a bone density conservation agent, a neuroprotective agent, and an antilipemic drug .Applications De Recherche Scientifique
Antidepressant Effects
Asperosaponin VI has shown potential as an antidepressant . It ameliorates depressive-like behaviors induced by chronic mild stress (CMS) in mice . This effect is associated with a switch of hippocampal microglia from a pro-inflammatory to a neuroprotective phenotype . The compound also promotes interactions between hippocampal microglia and neurons, preserving synaptic function .
Neuroprotective Effects
The compound induces a neuroprotective microglial phenotype in the hippocampus via the PPAR-γ pathway . It suppresses pro-inflammatory cytokines while elevating anti-inflammatory cytokines in the hippocampus of CMS mice .
Regulation of Lipid Metabolism
Asperosaponin VI has been reported to regulate lipid metabolism . This property makes it a potential therapeutic agent for conditions related to lipid metabolism.
ER Stress Reduction
The compound can reduce ER stress , which is a cellular process implicated in several diseases, including neurodegenerative diseases and metabolic disorders.
Promotion of Angiogenesis
Asperosaponin VI promotes angiogenesis, the formation of new blood vessels . This property can be beneficial in the treatment of conditions that require improved blood supply, such as wound healing .
Wound Healing
The compound accelerates wound healing . It enhances vascularization in regenerated tissue, facilitating wound healing .
Regulation of Jasmonic Acid Biosynthesis and Signaling
Research suggests that jasmonic acid biosynthesis and signaling are associated with the biosynthesis of Asperosaponin VI . This could have implications for the cultivation and production of this compound.
Potential Therapeutic for Vessel Injury-Related Wounds
Due to its angiogenic properties, Asperosaponin VI is a potential therapeutic for vessel injury-related wounds .
Mécanisme D'action
Asperosaponin VI, also known as Akebia saponin D, is a natural compound with a wide range of biological and pharmacological activities . This article will delve into the mechanism of action of Asperosaponin VI, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Asperosaponin VI has been found to target several key proteins and pathways in the body. It has been shown to up-regulate the Hypoxia-inducible factor 1-alpha (HIF-1α) and Vascular endothelial growth factor (VEGF) signaling pathway, which are crucial for angiogenesis . It also targets the Peroxisome proliferator-activated receptor gamma (PPAR-γ) signaling pathway in microglial cells .
Mode of Action
Asperosaponin VI interacts with its targets to induce several changes. It promotes angiogenesis in human umbilical vein endothelial cells (HUVECs) by up-regulating the HIF-1α/VEGF pathway . It also induces a neuroprotective microglial phenotype in the hippocampus via the PPAR-γ pathway .
Biochemical Pathways
Asperosaponin VI affects several biochemical pathways. It enhances the HIF-1α/VEGF pathway, promoting angiogenesis and accelerating wound healing . It also regulates the PPAR-γ pathway, inducing a neuroprotective microglial phenotype in the hippocampus . Furthermore, it promotes osteogenic differentiation of bone marrow stromal cells through the PI3K/AKT signaling pathway .
Pharmacokinetics
Asperosaponin VI’s development and application have been restricted due to poor gastrointestinal permeability and oral bioavailability . . This promotes the gastrointestinal absorption and permeability of Asperosaponin VI, increasing its exposure in vivo and thus improving its biopharmacological characteristics .
Result of Action
Asperosaponin VI has several molecular and cellular effects. It promotes angiogenesis, enhances vascularization in regenerated tissue, and facilitates wound healing . It also improves the bone microstructure by reversing the decrease in bone volume fraction and trabecular number, and the increase in trabecular separation and structure model index of cancellous bone in hindlimb suspension mice .
Action Environment
The action of Asperosaponin VI is influenced by the gastrointestinal environment. The interaction between Asperosaponin VI and endogenous components NaTC and/or DOPC in the gastrointestinal environment influences its biopharmaceutical properties .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXMHCQWYVXTE-HMRSNRLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asperosaponin VI | |
CAS RN |
39524-08-8 | |
| Record name | Asperosaponin VI | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39524-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: What are the primary molecular targets of Asperosaponin VI?
A1: Research suggests that Asperosaponin VI interacts with various molecular targets, including:
- Estrogen Receptors: Asperosaponin VI has been shown to exert estrogen-like effects, likely through interaction with estrogen receptors. [] This interaction may contribute to its osteogenic activity.
- PPAR-γ Pathway: Studies indicate that Asperosaponin VI may ameliorate depressive-like behaviors in mice by modulating the PPAR-γ pathway in microglia, promoting a neuroprotective phenotype. []
- PERK Pathway: Asperosaponin VI has been shown to promote osteogenic differentiation of periodontal ligament stem cells by inhibiting the PERK pathway, a key player in the endoplasmic reticulum stress response. []
- PI3K/Akt Pathway: Evidence suggests that Asperosaponin VI activates the PI3K/Akt pathway, contributing to its positive effects on the proliferation and osteogenic differentiation of periodontal ligament stem cells. []
- Nrf2/HO-1/NF-κB Axis: Research indicates that Asperosaponin VI exerts anti-inflammatory effects by activating the Nrf2/HO-1 pathway, thereby inhibiting NF-κB signaling and suppressing the production of inflammatory mediators. []
Q2: How does Asperosaponin VI promote osteogenic differentiation?
A2: Asperosaponin VI appears to promote osteogenic differentiation through multiple mechanisms:
- BMP-2 Upregulation: Studies have shown that Asperosaponin VI can induce osteoblast maturation and differentiation, potentially by increasing the synthesis of Bone Morphogenetic Protein-2 (BMP-2). []
- Activation of p38 and ERK1/2: Asperosaponin VI has been found to activate the p38 and ERK1/2 signaling pathways, which are involved in osteoblast differentiation and bone formation. []
- Estrogen Signaling Pathway: Research suggests that Asperosaponin VI may induce osteogenic differentiation via the estrogen signaling pathway, highlighting its potential as an anti-osteoporosis agent. []
Q3: What is the role of Asperosaponin VI in modulating inflammation?
A3: Asperosaponin VI has demonstrated anti-inflammatory effects in various studies:
- Suppression of Inflammatory Mediators: In chondrocytes, Asperosaponin VI has been shown to inhibit the production of inflammatory mediators such as COX-2, iNOS, NO, PGE2, IL-6, and TNF-α. []
- Activation of Nrf2/HO-1 Pathway: Mechanistically, Asperosaponin VI activates the Nrf2/HO-1 pathway, leading to the inhibition of NF-κB signaling and a reduction in inflammation. []
- Modulation of Microglial Phenotype: Asperosaponin VI promotes a shift from a pro-inflammatory to a neuroprotective phenotype in microglia, potentially by enhancing CX3CL1/CX3CR1 and CD200/CD200R signaling. []
Q4: What is the molecular formula and weight of Asperosaponin VI?
A4: The molecular formula of Asperosaponin VI is C54H82O23, and its molecular weight is 1098.5 g/mol.
Q5: Is there any spectroscopic data available for Asperosaponin VI?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, they often mention the use of techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for identification and quantification. [, , , , ] Specific mass-to-charge ratios (m/z) for Asperosaponin VI and its metabolites are reported in several studies. [, , , ]
Q6: What is known about the absorption and metabolism of Asperosaponin VI?
A6: Studies indicate that Asperosaponin VI undergoes significant metabolism after oral administration. [, , , ]
- Metabolites: Research has identified several metabolites in rat feces, including hederagenin-28-β-D-glucopyranoside and 3-O-α-L-arabinopyranosyl hederagenin. []
- Biliary Excretion: Asperosaponin VI and its metabolites are excreted in bile. []
- Intestinal Absorption: Research suggests that Asperosaponin VI absorption in the rat intestine might be influenced by other components present in Dipsacus asper extracts. []
Q7: Does the particle size of Asperosaponin VI affect its dissolution and bioavailability?
A7: Yes, studies have demonstrated that smaller particle sizes of Asperosaponin VI, such as superfine powders, exhibit improved dissolution rates, which may contribute to enhanced bioavailability and stronger estrogenic effects. []
Q8: Are there any known drug-drug interactions or drug-metabolizing enzyme interactions associated with Asperosaponin VI?
A8: The provided research papers do not provide detailed information on specific drug-drug interactions or drug-metabolizing enzyme interactions associated with Asperosaponin VI. Further research is needed to fully characterize these aspects.
Q9: What are the key in vitro and in vivo models used to study the effects of Asperosaponin VI?
A9: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activities of Asperosaponin VI:
- Osteoblast cell lines (e.g., MC3T3-E1) to assess osteogenic differentiation. []
- Chondrocytes to evaluate anti-inflammatory effects. []
- Human periodontal ligament stem cells to investigate periodontal tissue regeneration. [, ]
- C2C12 myotubes to study skeletal muscle regeneration. []
- Caco-2 cells to assess intestinal permeability. []
- Rodent models of osteoporosis have been used to evaluate the bone-protective effects of Asperosaponin VI. [, ]
- Rat models with chronic mild stress (CMS) have been employed to explore the antidepressant-like effects of Asperosaponin VI. []
- Mouse models of osteoarthritis have been used to investigate the potential of Asperosaponin VI in alleviating joint degeneration. []
- Rat models of skeletal muscle injury have been employed to explore the role of Asperosaponin VI in muscle regeneration. []
Q10: What are the potential therapeutic applications of Asperosaponin VI based on in vitro and in vivo studies?
A10: Preclinical studies suggest potential therapeutic applications for Asperosaponin VI in various areas:
- Osteoporosis: Asperosaponin VI's ability to promote osteogenic differentiation and inhibit bone loss in animal models makes it a promising candidate for the development of new osteoporosis treatments. [, , , ]
- Osteoarthritis: Its anti-inflammatory effects and potential to protect cartilage suggest a potential role in managing osteoarthritis. []
- Depression: Studies showing the modulation of microglial activity and improvement of depressive-like behaviors in mice highlight its potential as an antidepressant. []
- Periodontitis: Research suggests that Asperosaponin VI may promote the regeneration of periodontal tissues, indicating potential applications in dentistry. [, ]
- Skeletal Muscle Injury: Asperosaponin VI’s ability to promote muscle regeneration and improve muscle function after injury makes it a potential candidate for the treatment of muscular dystrophies and other muscle-wasting diseases. []
Q11: Have any clinical trials been conducted to evaluate the efficacy and safety of Asperosaponin VI in humans?
A11: The provided research papers primarily focus on preclinical studies. While these studies highlight the therapeutic potential of Asperosaponin VI, further research, including well-designed clinical trials, is crucial to determine its efficacy and safety profile in humans.
Q12: What are the common analytical techniques used to quantify Asperosaponin VI?
A12: High-Performance Liquid Chromatography (HPLC) is frequently employed for the quantitative determination of Asperosaponin VI in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , , , , , ]
Q13: How do researchers ensure the quality control of Asperosaponin VI during research and development?
A13: Quality control measures typically involve:
- Method Validation: Analytical methods, such as HPLC, are rigorously validated to ensure their accuracy, precision, specificity, linearity, range, robustness, and stability. []
Q14: How does wine-processing affect the chemical composition of Dipsacus asper and the content of Asperosaponin VI?
A14: Studies show that wine-processing can alter the chemical composition of Dipsacus asper, often leading to an increase in Asperosaponin VI content. [, ] This traditional processing method may enhance the bioavailability or therapeutic effects of Asperosaponin VI. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[((1,1-DIMETHYLETHOXYCARBONYL)AMINO)-2-OXO-1-PIPERIDINYL]-IMINOMETHYLCARBAMIC ACID BENZYL ESTER](/img/no-structure.png)


![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)





